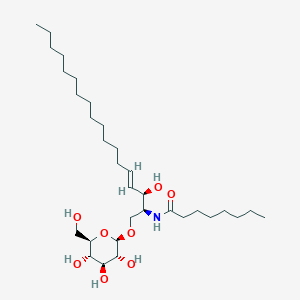![molecular formula C26H23N2O2P B13131647 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide is a complex organic compound that belongs to the class of aminophosphine oxides This compound is characterized by the presence of both amino and phosphine oxide functional groups, which contribute to its unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,1-bis(4-aminophenyl)ethane with dibenzo[c,e][1,2]oxaphosphinine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or platinum complexes, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and analyze the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted phosphine oxides, reduced phosphines, and amino-substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide has a wide range of scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These functional groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing cellular pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-aminophenyl)ether: Similar in structure but lacks the phosphine oxide group.
1,1-Bis(4-aminophenyl)ethane: Contains the amino groups but does not have the dibenzo[c,e][1,2]oxaphosphinine moiety.
Dibenzo[c,e][1,2]oxaphosphinine: Shares the oxaphosphinine core but lacks the bis(4-aminophenyl)ethyl substituent.
Uniqueness
6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine6-oxide is unique due to the combination of its amino and phosphine oxide functional groups, which confer distinct chemical reactivity and potential for diverse applications in catalysis, coordination chemistry, and materials science.
Eigenschaften
Molekularformel |
C26H23N2O2P |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
4-[1-(4-aminophenyl)-1-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)ethyl]aniline |
InChI |
InChI=1S/C26H23N2O2P/c1-26(18-10-14-20(27)15-11-18,19-12-16-21(28)17-13-19)31(29)25-9-5-3-7-23(25)22-6-2-4-8-24(22)30-31/h2-17H,27-28H2,1H3 |
InChI-Schlüssel |
UKZBHUFKZVOHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N)(C2=CC=C(C=C2)N)P3(=O)C4=CC=CC=C4C5=CC=CC=C5O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)

![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)



![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)



